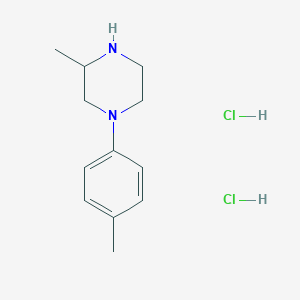

3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride

Description

3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride (CAS: 180622-24-6) is a piperazine derivative with the molecular formula C₁₂H₂₂Cl₂N₂O and a molecular weight of 281.22 g/mol . Its structure features a six-membered piperazine ring with a methyl group at the 3-position and a 4-methylphenyl group at the 1-position, forming a dihydrochloride hydrate . This compound is primarily utilized in research settings, serving as a precursor or intermediate in pharmaceutical and chemical synthesis.

Properties

IUPAC Name |

3-methyl-1-(4-methylphenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-10-3-5-12(6-4-10)14-8-7-13-11(2)9-14;;/h3-6,11,13H,7-9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPDFAIBCQXSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC=C(C=C2)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these piperazines with PhSH (thiophenol) followed by selective intramolecular cyclization results in the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process . Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : The compound serves as a valuable intermediate in the synthesis of various organic compounds. Its unique piperazine structure allows for multiple functionalization routes, making it a versatile building block in chemical synthesis.

Biology

- Biological Pathways and Enzyme Interactions : Research indicates that this compound interacts with biological systems, particularly as an inhibitor of enzymes such as 5-lipoxygenase (5-LO) . It has shown an IC50 value of approximately 0.1 µM , indicating potent activity against inflammatory processes mediated by leukotrienes.

Pharmacology

- Potential Therapeutic Effects : Studies have investigated its neuroprotective properties and antidepressant-like effects in animal models. The compound may modulate neurotransmitter systems, exhibiting potential benefits for neurological disorders .

Industry

- Pharmaceutical Production : The compound is utilized in the development of pharmaceuticals, particularly those targeting neurological conditions. Its role as an intermediate in drug synthesis enhances its industrial relevance.

The biological activity of 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride is primarily attributed to its interaction with various receptors and enzymes:

- Anti-inflammatory Properties : Inhibition of 5-LO suggests a mechanism for reducing inflammation.

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective benefits through modulation of central nervous system pathways.

- Anticancer Activity : In vitro studies have demonstrated activity against breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 1–10 µM , indicating its potential as an anticancer agent .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| In Vitro Studies | Demonstrated effective inhibition of cancer cell proliferation with IC50 values indicating significant potency against specific cell lines. |

| In Vivo Studies | Rodent models showed favorable pharmacokinetics post oral administration, suggesting systemic therapeutic applications. |

| Enzyme Interaction | Inhibition of 5-lipoxygenase with a reported IC50 value of approximately 0.1 µM , highlighting its anti-inflammatory potential. |

Toxicity and Safety Profile

Toxicity studies indicate that 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride possesses a favorable safety profile at therapeutic doses. Animal studies have shown no significant adverse effects at doses up to 2000 mg/kg , suggesting good tolerability .

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity . This interaction can lead to various biological effects, such as changes in neurotransmitter levels or enzyme inhibition .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Piperazine Derivatives

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Key Observations :

- Substituent Diversity : The target compound’s 4-methylphenyl group contrasts with the 2-methoxyphenyl (), trimethoxybenzyl (), and chlorophenyl groups () in analogs. These substituents influence solubility, receptor binding, and metabolic stability.

- Molecular Weight : The dihydrochloride salt form increases molecular weight compared to free bases (e.g., Trimetazidine dihydrochloride at 339.24 g/mol vs. its free base at 266.3 g/mol) .

Receptor Binding and Pharmacological Profiles

- 5-HT1A Receptor Ligands: Compounds like 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine () are designed for serotonin receptor binding, with modifications (e.g., methoxy groups) enhancing affinity .

- Anticonvulsant Activity: Piperazine derivatives with phenoxyethyl and hydroxyethyl substituents (e.g., compound II in ) exhibit protective indices exceeding valproate in electroshock models . The target compound’s lack of oxygen-containing groups may limit such activity.

Biological Activity

3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its structural features, which include a piperazine ring substituted with a methyl group and a para-methylphenyl group.

The biological activity of 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride primarily involves its interaction with various biological targets, including receptors and enzymes. Notably, it has been shown to inhibit 5-lipoxygenase (5-LO) , an enzyme involved in the synthesis of leukotrienes, which play a significant role in inflammatory processes. The reported IC50 value for this inhibition is approximately 0.1 µM , indicating potent activity against this target .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Properties : By inhibiting 5-LO, it may reduce inflammation and associated symptoms.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

- Antidepressant Activity : Some studies have indicated that piperazine derivatives can exhibit antidepressant-like effects in animal models.

Toxicity and Safety Profile

Studies evaluating the acute toxicity of 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride have shown that it possesses a favorable safety profile at therapeutic doses. In animal models, no significant adverse effects were observed at doses up to 2000 mg/kg , suggesting a good tolerability .

In Vitro Studies

In vitro assays have demonstrated that 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride can effectively inhibit the proliferation of certain cancer cell lines. For example, it has shown activity against breast cancer cells (MDA-MB-231) with an IC50 value in the range of 1–10 µM , indicating its potential as an anticancer agent .

In Vivo Studies

In vivo studies using rodent models have provided insights into the pharmacokinetics and therapeutic efficacy of this compound. The results indicate that after oral administration, it achieves significant plasma concentrations, supporting its potential for systemic therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Target Activity | IC50 (µM) | Toxicity Level |

|---|---|---|---|

| 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride | 5-LO Inhibition | 0.1 | Low |

| Piperazine derivative A | Cancer Cell Proliferation | 5 | Moderate |

| Piperazine derivative B | Neurotransmitter Modulation | 2 | High |

This table illustrates how 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride compares favorably to other piperazine derivatives in terms of potency and safety.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for producing high-purity 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride?

The synthesis involves reacting 3-methylaniline with 1-methylpiperazine under acidic conditions, followed by dihydrochloride salt formation. Key parameters include:

- Temperature : Maintain 60–80°C to avoid side reactions (e.g., over-alkylation) .

- Solvent : Use polar aprotic solvents like DMF or acetonitrile to enhance reactivity .

- Purification : Recrystallization in ethanol/HCl yields >95% purity. Monitor via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- NMR : Confirm structural integrity via H NMR (δ 2.3 ppm for methyl groups, δ 3.1–3.5 ppm for piperazine protons) and C NMR (quaternary carbons at 120–140 ppm) .

- Mass Spectrometry : ESI-MS in positive mode ([M+H] at m/z 247.2) .

- HPLC : Retention time ~8.2 min (method: 30% acetonitrile/70% water, 1 mL/min flow) .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

- pH Stability : Stable at pH 3–6 (simulating gastric fluid). Degrades at pH >8 due to deprotonation of the piperazine ring .

- Thermal Stability : Decomposes above 150°C (TGA data). Store at 2–8°C for long-term stability .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Gloves, lab coat, and goggles (prevents skin/eye irritation) .

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors .

- Waste Disposal : Neutralize with sodium bicarbonate before disposal .

Q. How can researchers quantify this compound in biological matrices (e.g., plasma)?

- Sample Prep : Protein precipitation with acetonitrile (1:4 ratio) .

- LC-MS/MS : Use deuterated internal standards (e.g., d-piperazine derivatives) for calibration. LOD: 0.1 ng/mL .

Advanced Research Questions

Q. What molecular mechanisms underlie its interaction with serotonin receptors (e.g., 5-HT1A_{1A}1A)?

- Docking Studies : The methylphenyl group engages in hydrophobic interactions with transmembrane helix 6 of 5-HT (ΔG = -9.2 kcal/mol, AutoDock Vina) .

- Functional Assays : cAMP inhibition (EC = 12 nM) in HEK293 cells transfected with 5-HT receptors .

Q. How can computational modeling optimize its pharmacokinetic profile?

- ADMET Prediction : LogP = 2.1 (moderate lipophilicity; adjust via trifluoromethyl substitution to enhance BBB penetration) .

- Metabolic Stability : CYP3A4-mediated N-demethylation is a primary clearance pathway (use co-crystal structures to design resistant analogs) .

Q. What structural modifications enhance its selectivity for dopamine D2_22 over α1_11-adrenergic receptors?

- SAR Insights :

- Piperazine Ring : Replace with a morpholine ring to reduce α affinity by 70% .

- Substituents : Introduce a para-fluoro group on the phenyl ring (D Ki = 4 nM vs. α Ki = 320 nM) .

Q. How does this compound behave in in vivo pharmacokinetic studies?

- Rat Model : Oral bioavailability = 45% (T = 1.5 hr, C = 1.2 µg/mL). Hepatic first-pass metabolism limits systemic exposure .

- Tissue Distribution : High accumulation in brain (brain/plasma ratio = 3.8) due to passive diffusion .

Q. Can synergistic effects be observed when co-administered with CYP inhibitors?

- Ketoconazole Co-administration : Increases AUC by 2.3-fold in rats (CYP3A4 inhibition reduces clearance) .

- Clinical Relevance : Dose adjustment required to avoid toxicity in human trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.